molecular formula C25H27N3O6S2 B2716307 N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851782-82-6

N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No.: B2716307
CAS No.: 851782-82-6
M. Wt: 529.63
InChI Key: IJYPKKDEFLPMEZ-UHFFFAOYSA-N
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Description

N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a useful research compound. Its molecular formula is C25H27N3O6S2 and its molecular weight is 529.63. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Cytotoxic Activities

A series of sulfonamide derivatives, including those structurally related to the given compound, have been synthesized and evaluated for their antitumor and cytotoxic activities. These compounds exhibit significant potential as carbonic anhydrase inhibitors, which play a crucial role in tumor progression and metastasis. Some derivatives have shown interesting cytotoxic activities, suggesting their potential in developing new anticancer agents (Gul et al., 2016). Additionally, sulfonamide-focused libraries evaluated in cell-based antitumor screens have highlighted compounds with potent cell cycle inhibition properties, advancing to clinical trials for their antitumor efficacy (Owa et al., 2002).

Enzyme Inhibition

Sulfonamide derivatives, including those structurally similar to the mentioned compound, have been explored for their inhibition potency against various enzymes such as human carbonic anhydrase isoenzymes and acetylcholinesterase. These studies have revealed their potential in designing novel inhibitors with low cytotoxicity and selective tumor cell line inhibition, highlighting their therapeutic potential in treating conditions associated with these enzymes (Ozmen Ozgun et al., 2019).

Photodynamic Therapy

Research into the synthesis and characterization of new zinc phthalocyanine derivatives substituted with sulfonamide groups has demonstrated their high singlet oxygen quantum yield. These properties make such compounds excellent candidates for Type II photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their good fluorescence properties and photodegradation quantum yield (Pişkin et al., 2020).

Antimicrobial and Antibacterial Agents

New series of benzenesulfonamides have been synthesized and evaluated for their biofilm inhibitory action against Escherichia coli. These compounds have shown promising results as suitable inhibitors, indicating their potential use as less cytotoxic therapeutic agents in treating bacterial infections (Abbasi et al., 2019).

Sensor Applications

Studies have been conducted on the synthesis of bis-sulfonamides for their applications as heavy metal sensors. These investigations have led to the development of highly sensitive and selective sensors for detecting heavy metal ions in various environmental and healthcare settings, showcasing the versatility and utility of sulfonamide derivatives beyond their therapeutic applications (Sheikh et al., 2016).

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S2/c1-4-35(29,30)27-20-7-5-6-19(16-20)24-17-25(18-8-10-21(33-2)11-9-18)28(26-24)36(31,32)23-14-12-22(34-3)13-15-23/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYPKKDEFLPMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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